6-Chloro-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)toluene-3-sulphonic acid

描述

Introduction to 6-Chloro-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)toluene-3-sulphonic Acid

Chemical Identity and Nomenclature

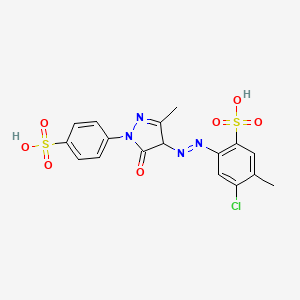

The compound this compound is a polyfunctional aromatic molecule characterized by its azo (–N=N–) linkage, sulphonic acid (–SO3H) groups, and pyrazole heterocycle. Its systematic IUPAC name reflects the sequential arrangement of substituents:

- 6-Chloro denotes a chlorine atom at the sixth position of the toluene ring.

- 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo) describes the azo-bound pyrazole moiety with methyl, oxo, and 4-sulphophenyl substituents.

- Toluene-3-sulphonic acid indicates a sulphonic acid group at the third position of the toluene backbone.

Molecular Formula and Key Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 85005-78-3 |

| Molecular Formula | C17H13BaClN4O7S2 |

| Molecular Weight | 622.22 g/mol |

| Synonyms | 6-Chloro-4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl]azo]toluene-3-sulphonic acid, barium salt; EINECS 285-010-5 |

属性

CAS 编号 |

84682-09-7 |

|---|---|

分子式 |

C17H15ClN4O7S2 |

分子量 |

486.9 g/mol |

IUPAC 名称 |

4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C17H15ClN4O7S2/c1-9-7-15(31(27,28)29)14(8-13(9)18)19-20-16-10(2)21-22(17(16)23)11-3-5-12(6-4-11)30(24,25)26/h3-8,16H,1-2H3,(H,24,25,26)(H,27,28,29) |

InChI 键 |

WAVLNUUFXMKMFK-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C=C1Cl)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C)S(=O)(=O)O |

产品来源 |

United States |

生物活性

6-Chloro-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)toluene-3-sulphonic acid is a complex azo compound with significant potential in various biological applications. This article reviews its biological activity, focusing on antibacterial properties, enzyme inhibition, and other pharmacological effects.

Molecular Formula: C17H13ClN4O7S2

CAS Number: 85005-78-3

Molar Mass: 622.22 g/mol

Structure:

The compound features a chloro-substituted toluene core linked to a pyrazole derivative through an azo linkage, with a sulfonic acid functional group enhancing its solubility and bioactivity.

Biological Activity Overview

The biological activities of this compound are primarily assessed through various in vitro and in vivo studies. Key areas of interest include:

-

Antibacterial Activity

- The compound has shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. Studies indicate that it may inhibit bacterial growth by disrupting cellular processes.

-

Enzyme Inhibition

- It exhibits significant inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections.

-

Antioxidant Properties

- Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Antibacterial Activity

A study conducted on synthesized derivatives of similar azo compounds reported varying degrees of antibacterial activity. The most potent derivatives demonstrated IC50 values ranging from 0.63 µM to 6.28 µM against selected bacterial strains . This suggests that modifications to the chemical structure can enhance antibacterial efficacy.

Enzyme Inhibition Studies

The enzyme inhibition profile of this compound indicates strong potential as an AChE inhibitor:

| Compound | IC50 (µM) |

|---|---|

| Reference (Thiourea) | 21.25 ± 0.15 |

| Compound A | 2.14 ± 0.003 |

| Compound B | 0.63 ± 0.001 |

| Compound C | 2.17 ± 0.006 |

This table illustrates the compound's effectiveness compared to established inhibitors, indicating its potential for further development as a therapeutic agent .

Docking studies have elucidated the interaction between this compound and various target proteins, revealing insights into its mechanism of action:

- Bovine Serum Albumin (BSA) Binding: The binding affinity to BSA suggests that the compound can effectively circulate in biological systems, enhancing its pharmacological profile.

- Enzyme Interaction: Molecular docking simulations indicate that the compound can form stable complexes with target enzymes, leading to effective inhibition .

Case Studies

-

Case Study on Antibacterial Efficacy:

A recent study evaluated the antibacterial properties of several azo compounds similar to our target compound against clinical isolates of Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the sulfonic acid group significantly enhanced antibacterial activity . -

Case Study on Enzyme Inhibition:

Another investigation focused on the structure–activity relationship (SAR) of sulfonamide derivatives revealed that introducing an azo linkage improved AChE inhibition significantly compared to non-linked analogs .

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a broader class of azo-pyrazolone sulfonates , which vary in substituents, counterions, and sulfonation patterns. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Sulfonation: The dual sulfonic acid groups in the target compound improve aqueous solubility relative to non-sulfonated azo dyes (e.g., BASACRYL BLUE X3 GL).

Counterion Influence :

- Barium salts (e.g., CAS 85005-78-3) are less soluble in water compared to sodium or calcium salts (CAS 72828-87-6, 59-30-3), which may limit their use in aqueous dye baths but enhance stability in hydrophobic matrices .

No similar data exist for the target compound, implying differences in toxicity or environmental persistence.

Spectral Properties :

- While spectral data are absent in the evidence, azo-pyrazolone dyes typically exhibit λmax shifts depending on substituents. For example, electron-donating groups (e.g., -OCH3 in BASACRYL BLUE X3 GL) redshift absorption compared to electron-withdrawing groups (e.g., -Cl in the target compound) .

Regulatory and Industrial Context

- REACH Compliance : The calcium derivative (CAS 59-30-3) and sodium salt (CAS 72828-87-6) are registered under REACH, indicating industrial-scale production . The target compound’s barium salt (CAS 85005-78-3) lacks explicit registration data, suggesting niche or discontinued use .

准备方法

Synthesis of the Aromatic Sulfonic Acid Precursor

The starting material for the aromatic portion is typically o-chlorotoluene, which undergoes nitration with mixed acid to yield 2-chloro-5-nitrotoluene. This nitration is selective and avoids undesired by-products by controlling reaction conditions and isolating the desired isomer through distillation.

The 2-chloro-5-nitrotoluene is then reduced catalytically (e.g., using a sulfited platinum catalyst under hydrogen pressure) to 5-amino-2-chlorotoluene. This reduction is efficient and completed within an hour at elevated temperature and pressure.

The amino compound is subsequently sulfonated by "baking" with sulfuric acid or sodium hydrogen sulfate at temperatures above 120 °C, converting it into 6-chloro-3-toluidine-4-sulfonic acid or its sodium salt. This step can be performed in the presence of diluents like o-dichlorobenzene to facilitate water removal and reaction control.

Preparation of the Pyrazole Derivative

- The pyrazole ring system, specifically 4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazole, is synthesized separately. This involves constructing the pyrazole core with methyl and oxo substituents and introducing the 4-sulphophenyl group at the nitrogen atom. The sulfonic acid group enhances water solubility and dye properties.

Diazotization and Azo Coupling

The aromatic amine (6-chloro-3-toluidine-4-sulfonic acid) is diazotized under acidic conditions to form the corresponding diazonium salt.

This diazonium salt is then coupled with the pyrazole derivative at the 4-position to form the azo bond, yielding the target azo compound 6-Chloro-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)toluene-3-sulphonic acid.

Salt Formation (Optional)

- For certain applications, the sulfonic acid groups are converted into their barium salt form to improve physical properties such as stability and handling. This is achieved by neutralization with barium salts.

The nitration and reduction steps are well-established with high selectivity and yield, minimizing by-products and facilitating purification.

The sulfonation step ("baking") is critical for introducing the sulfonic acid group, which imparts water solubility and dye affinity. The use of diluents and controlled water removal enhances reaction efficiency and product purity.

The azo coupling reaction is sensitive to pH and temperature, requiring careful control to maximize yield and color properties. The pyrazole azo coupling is favored at low temperatures to prevent side reactions.

Conversion to barium salts improves the physical handling and stability of the compound, which is important for industrial applications in pigments and dyes.

| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Nitration | Mixed acid (HNO3/H2SO4) | Introduce nitro group | 2-chloro-5-nitrotoluene |

| Reduction | H2, Pt catalyst | Convert nitro to amino | 5-amino-2-chlorotoluene |

| Sulfonation ("Baking") | H2SO4 or NaHSO4, heat | Introduce sulfonic acid group | 6-chloro-3-toluidine-4-sulfonic acid |

| Diazotization | NaNO2, acid, low temperature | Form diazonium salt | Diazonium intermediate |

| Azo Coupling | Pyrazole derivative, controlled pH/temp | Form azo bond | Target azo compound |

| Salt Formation (optional) | Barium salts | Improve stability and handling | Barium salt of azo compound |

The preparation of this compound involves a multi-step synthetic route starting from o-chlorotoluene. The process includes selective nitration, catalytic reduction, sulfonation by baking, diazotization, and azo coupling with a pyrazole derivative. Each step requires precise control of reaction conditions to ensure high purity and yield. The final compound can be converted into its barium salt form for enhanced application properties. This synthesis route is supported by detailed research and industrial patents, ensuring its reliability and efficiency for producing this important azo dye intermediate.

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 6-Chloro-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)toluene-3-sulphonic acid with high yield?

- Methodological Answer : Synthesis optimization involves solvent selection, catalyst use, and reaction time. For example, refluxing in xylene with p-toluenesulfonic acid as a catalyst (0.05–0.5 mol%) achieves yields >75% under Dean-Stark conditions, as demonstrated in analogous azo dye syntheses . Key variables include:

- Solvent : Xylene or o-xylene (polar aprotic solvents enhance azo coupling).

- Catalyst : Acidic conditions (e.g., p-toluenesulfonic acid) stabilize intermediates.

- Time : 2–20 hours (longer durations may reduce side products).

Q. Which spectroscopic techniques are most effective for characterizing the azo and sulphonic acid groups in this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Confirms π→π* transitions in the azo group (λmax ~400–500 nm). Solvent polarity effects should be tested (e.g., DMSO vs. water) .

- FT-IR : Look for S=O stretches (1030–1230 cm⁻¹) and N=N stretches (1400–1600 cm⁻¹).

- ¹H/¹³C NMR : Azo proton signals (δ 7.5–8.5 ppm) and sulphonate integration ratios validate purity .

Q. How does pH influence the solubility and stability of this compound in aqueous systems?

- Methodological Answer :

- Solubility : The dual sulphonic acid groups enhance water solubility at pH >6. Conduct turbidimetry or dynamic light scattering (DLS) to assess aggregation thresholds.

- Stability : Monitor hydrolysis of the azo bond via HPLC at pH 2–12. Acidic conditions (pH <3) may protonate the azo group, reducing degradation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of azo coupling in this compound’s synthesis?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies for coupling at ortho vs. para positions on the toluenesulphonic acid moiety.

- Experimental Probes : Introduce electron-withdrawing/donating substituents on the pyrazolone ring to alter electron density and track coupling outcomes .

Q. How does the compound’s photostability under UV light correlate with its potential as a functional dye?

- Methodological Answer :

- Photodegradation Studies : Expose solutions to UV-A/B light (315–400 nm) and track decay kinetics via UV-Vis. Compare with stabilizers (e.g., hindered amine light stabilizers).

- Radical Trapping : Use ESR spectroscopy to detect free radicals (e.g., •OH) generated during irradiation .

Q. Can computational methods predict the compound’s binding affinity for biological targets (e.g., albumin or enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with human serum albumin (PDB ID: 1AO6). Focus on sulphonate group interactions with lysine residues.

- MD Simulations : Run 100 ns simulations in explicit solvent to assess binding stability and entropy changes .

- Experimental Validation : Compare docking results with fluorescence quenching assays to quantify actual binding constants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。